Technical Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Synthetic Utility of CAS 1210534-72-7
Technical Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Synthetic Utility of CAS 1210534-72-7
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates both the synthetic tractability and the downstream pharmacokinetic viability of lead compounds. CAS 1210534-72-7 , chemically identified as N-(2-Iodophenyl)-3-methylpiperidine-1-carboxamide , represents a highly versatile intermediate[1]. Featuring an aryl iodide primed for transition-metal catalysis and a piperidine-carboxamide motif that modulates physicochemical properties, this compound is frequently utilized in the construction of complex pharmacophores.
As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of the compound’s predicted physicochemical profile, the causality behind rigorous thermodynamic solubility testing, and field-proven protocols for its application in cross-coupling methodologies.
Physicochemical Properties & Molecular Descriptors
Understanding the molecular descriptors of CAS 1210534-72-7 is critical for predicting its behavior in both aqueous assays and biological systems. The presence of the highly lipophilic iodine atom is counterbalanced by the hydrogen-bonding capacity of the urea-like carboxamide linkage.
Table 1: Physicochemical Profile of CAS 1210534-72-7
| Property | Value | Causality & Structural Implication |
| Molecular Formula | C₁₃H₁₇IN₂O | Defines the core mass and stoichiometric requirements for synthesis[1]. |
| Molecular Weight | 344.19 g/mol | Falls well within the optimal range (<500 Da) for small-molecule oral bioavailability. |
| Predicted LogP | ~3.8 | The aryl iodide drives lipophilicity, suggesting potential challenges in purely aqueous media without formulation strategies[2]. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | The carboxamide motif provides a low TPSA, predicting excellent membrane and potential blood-brain barrier (BBB) permeability. |
| H-Bond Donors (HBD) | 1 | The single secondary amine (NH) complies with Lipinski’s Rule of 5, minimizing desolvation energy penalties during receptor binding. |
| H-Bond Acceptors (HBA) | 2 | The carbonyl oxygen and piperidine nitrogen ensure sufficient aqueous interaction without overly restricting passive diffusion. |
| Predicted Boiling Point | 452.1 ± 37.0 °C | High boiling point indicates strong intermolecular forces, primarily driven by carboxamide-mediated hydrogen bonding in the solid state[3]. |
Solubility Profiling: Kinetic vs. Thermodynamic Dynamics
The Causality of Assay Selection
In early-stage screening, kinetic solubility (diluting a DMSO stock into buffer) is often used for high-throughput evaluation. However, for a lipophilic compound like CAS 1210534-72-7, kinetic methods can artificially inflate apparent solubility due to supersaturation and the co-solvent effect of trace DMSO[4].
To obtain actionable data for formulation and Biopharmaceutics Classification System (BCS) categorization, thermodynamic solubility must be determined. This method relies on the dissolution of the lowest-energy crystalline lattice until a true equilibrium is reached, providing a self-validating and highly reproducible metric[5].
Workflow for determining the thermodynamic equilibrium solubility of solid compounds.
Protocol: Self-Validating Thermodynamic Solubility Assay (HPLC-UV)
This protocol ensures that the solid state dictates the equilibrium, avoiding metastable liquid states[6].
-
Sample Preparation : Accurately weigh 2.0 mg of crystalline CAS 1210534-72-7 into a 2 mL Whatman Mini-UniPrep syringeless filter vial (0.45 µm PTFE). Crucial Step: Excess solid must be visibly present to ensure the solution reaches saturation.
-
Buffer Addition : Add 500 µL of the target aqueous medium (e.g., Phosphate Buffered Saline pH 7.4 or FaSSIF).
-
Equilibration : Seal the vial and incubate on an orbital shaker at 400 rpm and 37 °C for 48 hours.
-
Phase Separation : Depress the plunger of the syringeless filter. This simultaneously halts the dissolution process and separates the undissolved solid from the saturated supernatant.
-
Quantification : Inject 10 µL of the filtrate into an HPLC-UV system equipped with a C18 column. Monitor absorbance at 254 nm.
-
Validation : Quantify the concentration against a 5-point standard calibration curve (0.5 to 500 µM) prepared in 50:50 Acetonitrile:Water. Re-analyze the sample at 72 hours; if the concentration variance is <5%, true thermodynamic equilibrium has been achieved.
Synthetic Utility & Reactivity Pathways
The Strategic Value of the Aryl Iodide Motif
The synthetic power of CAS 1210534-72-7 lies in its ortho-substituted aryl iodide. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the metal into the carbon-halogen bond is typically the rate-limiting step. Because the C–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~97 kcal/mol), CAS 1210534-72-7 undergoes rapid oxidative addition[7]. This kinetic advantage allows chemists to employ milder reaction temperatures and less sterically demanding ligands, thereby preserving the integrity of the potentially sensitive urea/carboxamide linkage.
Primary Pd-catalyzed cross-coupling pathways utilizing the aryl iodide scaffold.
Protocol: Standardized Suzuki-Miyaura Cross-Coupling
This methodology leverages the high reactivity of the aryl iodide to form novel C–C bonds efficiently[8].
-
Reagent Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine CAS 1210534-72-7 (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Catalyst Addition : Add the palladium precatalyst, Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%), to the flask.
-
Inert Atmosphere : Seal the flask with a rubber septum and purge the system with argon via three vacuum/argon cycles to prevent catalyst deactivation by atmospheric oxygen.
-
Solvent Introduction : Inject a degassed mixture of 1,4-dioxane/water (4:1 v/v, 2.5 mL) via syringe. The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.
-
Reaction Execution : Heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Monitor the consumption of the aryl iodide via LC-MS or TLC.
-
Workup & Purification : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaCl (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Retrieved from [Link]
-
Dehring, K. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Drug-Like Properties - Edition 2 - By Li Di and Edward H Kerns Elsevier Inspection Copies [inspectioncopy.elsevier.com]
- 3. Page loading... [guidechem.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
